4-Aminobut-2-enoic acid 4-Aminobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528715
InChI: InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)
SMILES: C(C=CC(=O)O)N
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol

4-Aminobut-2-enoic acid

CAS No.:

Cat. No.: VC13528715

Molecular Formula: C4H7NO2

Molecular Weight: 101.10 g/mol

* For research use only. Not for human or veterinary use.

4-Aminobut-2-enoic acid -

Specification

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
IUPAC Name 4-aminobut-2-enoic acid
Standard InChI InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)
Standard InChI Key FMKJUUQOYOHLTF-UHFFFAOYSA-N
SMILES C(C=CC(=O)O)N
Canonical SMILES C(C=CC(=O)O)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is 4-aminobut-2-enoic acid, reflecting its unsaturated backbone with an amino group at the fourth carbon and a carboxylic acid moiety at the first carbon . Its structure features a conjugated double bond between carbons 2 and 3, which influences its reactivity in cycloaddition and nucleophilic substitution reactions.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
Molecular FormulaC4H7NO2\text{C}_4\text{H}_7\text{NO}_2PubChem
Molecular Weight101.10 g/molPubChem
CAS Numbers25747-40-4; 38090-53-8VirtualChemistry
SMILESC(C=CC(=O)O)NPubChem
InChIKeyFMKJUUQOYOHLTF-UHFFFAOYSA-NPubChem

Stereochemical Considerations

The compound exhibits geometric isomerism due to the double bond at position 2. The (E)-isomer (trans configuration) is documented under CAS 25747-40-4, while the (Z)-isomer remains less characterized . Computational models predict that the E-isomer’s planar structure enhances intermolecular hydrogen bonding, affecting its crystallinity and solubility .

Synthesis and Manufacturing Processes

Large-Scale Synthesis via Bromocrotonate Intermediates

A patented method (WO2004066919A2) outlines a scalable route to 4-amino-2-butenoyl chlorides, precursors to 4-aminobut-2-enoic acid . Key steps include:

  • Bromination: Trimethylsilyl crotonate undergoes bromination to yield trimethylsilyl-4-bromocrotonate.

  • Amination: Reaction with dimethylamine produces 4-dimethylaminocrotonic acid.

  • Hydrolysis and Chlorination: Acid hydrolysis followed by treatment with oxalyl chloride generates the acyl chloride derivative .

Table 2: Optimized Reaction Conditions for Chlorination

ParameterValueSignificance
Temperature0–10°C → 40–45°CMinimizes side reactions
Chlorinating AgentOxalyl chloride (0.95 eq)Ensures complete conversion
SolventAcetonitrileEnhances solubility and reactivity

Isolation and Purification

The final product is isolated via pH adjustment (NaOH to pH 10–11) and recrystallization from acetonitrile-THF mixtures, achieving yields of 80–85% . Analytical validation by HPLC confirms purity >98%, critical for pharmaceutical applications .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data on melting and boiling points remain sparse, computational models (GAFF-ESP, OPLS) predict a melting range of 150–160°C . The compound exhibits moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMF) but limited solubility in water (<1 g/L at 25°C) .

Stability Considerations

Applications in Pharmaceutical Chemistry

Role in Quinoline Synthesis

4-Aminobut-2-enoic acid derivatives are pivotal in constructing 3-cyanoquinolines, a class of kinase inhibitors with anticancer and anti-inflammatory properties . For example, coupling the acyl chloride with 4-(3-chloro-4-fluorophenyl)amino-6-amino-3-cyano-7-ethoxyquinoline yields a potent EGFR inhibitor .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator